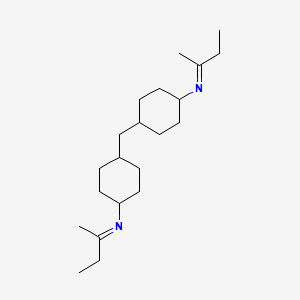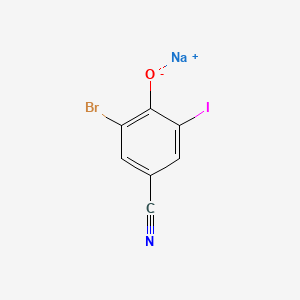
Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a hydroxyl group and an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to esterification with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)-4-oxopiperidine-1-carboxylate.
Reduction: Formation of Ethyl 4-(phenyl)-4-hydroxypiperidine-1-carboxylate.
Substitution: Formation of Ethyl 4-(4-substituted phenyl)-4-hydroxypiperidine-1-carboxylate.
Applications De Recherche Scientifique
Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets within the target protein, while the hydroxyl and ester groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding affinity.
Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate: Contains a fluorine atom, which can influence its electronic properties and biological activity.
Ethyl 4-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate: The presence of a methyl group can alter its steric and hydrophobic characteristics.
The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen or alkyl substituents.
Propriétés
Numéro CAS |
81010-24-4 |
|---|---|
Formule moléculaire |
C14H18BrNO3 |
Poids moléculaire |
328.20 g/mol |
Nom IUPAC |
ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-2-19-13(17)16-9-7-14(18,8-10-16)11-3-5-12(15)6-4-11/h3-6,18H,2,7-10H2,1H3 |
Clé InChI |
ZHNGYEXRMKGVBY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)












